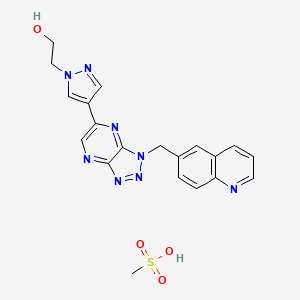

PF-04217903 mesylate

Beschreibung

Eigenschaften

IUPAC Name |

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEMHKVWZJTVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647715 | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956906-93-7 | |

| Record name | PF-04217903 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of PF-04217903 Mesylate: A Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-04217903 mesylate, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in a variety of human cancers, making it a critical target for therapeutic intervention. PF-04217903 has demonstrated significant preclinical activity by effectively attenuating tumor growth, survival, migration, and invasion. This document synthesizes key findings from preclinical studies, detailing the molecular interactions, cellular effects, and in vivo efficacy of this compound.

Core Mechanism of Action: Competitive Inhibition of c-Met Kinase

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2] This means it binds to the ATP-binding pocket of the c-Met enzyme, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[3] A key characteristic of PF-04217903 is its remarkable selectivity; it exhibits over 1,000-fold greater selectivity for c-Met compared to a panel of more than 150 other kinases, positioning it as one of the most selective c-Met inhibitors developed to date.[1] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.

The binding of its natural ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple pathways that drive cancer cell proliferation, survival, motility, and invasion.[4] By blocking the initial phosphorylation step, PF-04217903 effectively shuts down these oncogenic signals.

Impact on Downstream Signaling Pathways

The inhibition of c-Met phosphorylation by PF-04217903 leads to the suppression of several key downstream signaling pathways critical for tumor progression. Preclinical studies have consistently shown that treatment with PF-04217903 results in a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors, including Gab-1, Erk1/2 (MAPK pathway), and AKT (PI3K pathway).[5][6] The disruption of these pathways culminates in the observed anti-tumor effects.

Quantitative Efficacy Data

The potency of PF-04217903 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative view of its activity across different cancer models.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Value | Reference |

| Human c-Met | Ki | 4.8 nM | [2] |

| c-Met-H1094R | IC50 | 3.1 nM | [6] |

| c-Met-R988C | IC50 | 6.4 nM | [6] |

| c-Met-T1010I | IC50 | 6.7 nM | [6] |

| c-Met-Y1230C | IC50 | >10 µM | [6] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| GTL-16 | Gastric Carcinoma | Proliferation | 12 nM | [2] |

| H1993 | NSCLC | Proliferation | 30 nM | [2] |

| GTL-16 | Gastric Carcinoma | Apoptosis | 31 nM | [2] |

| NCI-H441 | Lung Carcinoma | Migration/Invasion | 7-12.5 nM | [2] |

| HT29 | Colon Carcinoma | Migration/Invasion | 7-12.5 nM | [2] |

| HUVEC | - | c-Met Phosphorylation | 4.6 nmol/L | [7] |

| HUVEC | - | Survival | 12 nmol/L | [7] |

| HUVEC | - | Matrigel Invasion | 27 nmol/L | [7] |

| HUVEC | - | Apoptosis | 7 nmol/L | [7] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |

| U87MG | Glioblastoma | 10 mg/kg, p.o., daily | 68% | [7] |

| U87MG | Glioblastoma | 30 mg/kg, p.o., daily | 84% | [7] |

| HT29 | Colon Carcinoma | 50 mg/kg/d, p.o. | 40% | [7] |

| HT29 (with RON shRNA) | Colon Carcinoma | 50 mg/kg/d, p.o. | 77% | [7] |

| Colo205 | Colon Carcinoma | Not specified | 44% | [7] |

| MDA-MB-231 | Breast Carcinoma | Not specified | 43% | [7] |

| H292 | NSCLC | Not specified | 39% | [7] |

Antiangiogenic Properties

Beyond its direct effects on tumor cells, PF-04217903 also exhibits potent antiangiogenic properties.[1] The HGF/c-Met pathway is a known promoter of tumor angiogenesis.[7] PF-04217903 has been shown to inhibit HGF-stimulated c-Met phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), leading to reduced endothelial cell survival and invasion, and the induction of apoptosis.[7] In vivo studies have corroborated these findings, demonstrating a dose-dependent reduction in human IL-8 and VEGFA levels in tumor-bearing mice, both of which are key proangiogenic factors.[6]

Experimental Protocols

To ensure the reproducibility and further investigation of the effects of PF-04217903, detailed methodologies for key experiments are outlined below.

c-Met Phosphorylation Assay (Capture ELISA)

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with designated concentrations of PF-04217903 for 1 hour.

-

Lysis: Lyse the cells and collect the supernatant.

-

ELISA: Perform a capture ELISA to determine the c-Met phosphorylation status according to the manufacturer's protocol.

Cell Proliferation Assay (MTT/Resazurin)

-

Cell Seeding: Seed cells at a low density in 96-well plates.

-

Treatment: Treat the cells with various concentrations of PF-04217903. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).[3]

-

Incubation: Incubate the plates for 72 hours.

-

Assay: Add MTT or resazurin (B115843) reagent to each well and incubate as required.

-

Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.

Apoptosis Assay (ssDNA Apoptosis ELISA)

-

Cell Seeding and Treatment: Treat GTL-16 cells with PF-04217903 for 24 hours in growth media (RPMI + 10% FBS).[3]

-

Detection: Utilize the ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International) to detect apoptosis.

-

Quantification: Quantify the single-stranded DNA (ssDNA) content of the cells as a percentage of the control cells.

Cell Migration and Invasion Assay (ACEA CIM System)

-

Cell Seeding: Seed NCI-H441 cells in the upper chamber of a CIM-Plate 16. For invasion assays, the membrane is pre-coated with Matrigel.

-

Treatment: Treat the cells with HGF (25 ng/mL) and/or designated concentrations of PF-04217903.[3]

-

Real-time Monitoring: Assess the migration and invasion of the cells across the membrane in real-time for 48 hours using the electronic sensor embedded in the bottom of the well.

In Vivo Tumor Xenograft Studies

-

Tumor Implantation: Implant human tumor cells (e.g., U87MG, GTL-16) subcutaneously into athymic mice.

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~170-200 mm³).[3]

-

Treatment: Administer PF-04217903 orally at specified doses or vehicle alone over the designated treatment schedule.[3]

-

Monitoring: Monitor tumor growth and animal body weight regularly.

-

Endpoint Analysis: At the end of the study, collect plasma and tumor tissues for analysis of drug concentration and biomarkers (e.g., c-Met phosphorylation).[7]

Potential Resistance Mechanisms

Preclinical studies have also shed light on potential mechanisms of resistance to c-Met inhibition. In U87MG xenograft tumors, treatment with PF-04217903 was found to strongly induce the phosphorylation of PDGFRβ (platelet-derived growth factor receptor beta).[1] This suggests a possible "oncogene switching" mechanism where the tumor cells activate alternative signaling pathways to bypass the c-Met blockade.[1] Furthermore, in the HT29 colon cancer model, which also expresses activated RON kinase, combining PF-04217903 with RON shRNA resulted in enhanced antitumor efficacy compared to either agent alone, indicating that co-activation of other receptor tyrosine kinases can limit the effectiveness of c-Met monotherapy.[1]

Conclusion

This compound is a highly selective and potent ATP-competitive inhibitor of c-Met kinase. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/AKT and MAPK pathways. This results in the inhibition of tumor cell proliferation, survival, migration, and invasion, as well as potent antiangiogenic effects. The comprehensive preclinical data summarized in this guide underscores the therapeutic potential of PF-04217903 in cancers with dysregulated c-Met signaling. Further research and clinical investigation are warranted to fully elucidate its clinical utility and to develop strategies to overcome potential resistance mechanisms.

References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the c-Met Inhibitor: PF-04217903 Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective c-Met inhibitor, PF-04217903 mesylate. It covers the core chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Structure and Physicochemical Properties

This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical structure is characterized by a triazolopyrazine core linked to a quinolinylmethyl group and a pyrazole-ethanol moiety. The mesylate salt form enhances its solubility and suitability for pharmaceutical development.

Chemical Structure:

-

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol methanesulfonate[4]

-

Chemical Formula: C₁₉H₁₆N₈O · CH₄O₃S[5]

-

Molecular Weight: 468.49 g/mol [5]

| Identifier | Value |

| CAS Number | 956906-93-7[6] |

| SMILES | OCCN1N=CC(C2=NC3=C(N=C2)N=NN3CC4=CC5=CC=CN=C5C=C4)=C1.CS(=O)(O)=O[7] |

| InChI Key | HBEMHKVWZJTVOC-UHFFFAOYSA-N[5] |

| Physicochemical Property | Value |

| Appearance | White solid[8] |

| Solubility | Soluble in DMSO (up to 100 mM)[6][9] |

| Storage | Store at +4°C[6] |

Mechanism of Action and Signaling Pathway

PF-04217903 is an ATP-competitive inhibitor of the c-Met kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][7][10] The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in the development and progression of numerous cancers.[1][11]

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.[12] PF-04217903 binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[12] This blockade of c-Met signaling leads to the inhibition of tumor cell growth, proliferation, and survival.[1][3]

Biological Activity

PF-04217903 is a highly potent and selective inhibitor of c-Met kinase. It demonstrates over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases.[1][10]

| Target | Assay | Value | Cell Line / Conditions |

| Human c-Met | Kinase Assay (Ki) | 4.8 nM | |

| c-Met Phosphorylation | ELISA (IC₅₀) | 4.6 nM | HUVEC |

| Cell Proliferation | Proliferation Assay (IC₅₀) | 12 nM | GTL-16 (gastric carcinoma)[7] |

| Cell Proliferation | Proliferation Assay (IC₅₀) | 30 nM | H1993 (NSCLC)[7] |

| Apoptosis | Apoptosis Assay (IC₅₀) | 31 nM | GTL-16 (gastric carcinoma)[10] |

| Cell Migration | Migration Assay (IC₅₀) | 7-12.5 nM | NCI-H441, HT29 |

| Cell Invasion | Invasion Assay (IC₅₀) | 27 nM | HUVEC |

Experimental Protocols

Synthesis of PF-04217903

A plausible synthetic route for PF-04217903 involves the construction of the core triazolopyrazine scaffold followed by coupling with the quinolinylmethyl and pyrazole-ethanol side chains. A key step is the nucleophilic substitution on a dihalopyrazine precursor, followed by cyclization to form the triazole ring.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Materials:

-

A549 cells (or other suitable cell line with endogenous c-Met)

-

96-well cell culture plates

-

Serum-free medium

-

PF-04217903

-

Hepatocyte Growth Factor (HGF)

-

Lysis buffer

-

Phospho-c-Met and Total c-Met ELISA kit

Protocol:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Replace the growth medium with serum-free medium.

-

Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.

-

Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.

-

Wash the cells with cold PBS containing phosphatase inhibitors.

-

Lyse the cells and collect the protein lysates.

-

Perform the ELISA according to the manufacturer's instructions, using a capture antibody for total c-Met and a detection antibody for phosphorylated tyrosine residues.

-

Measure the absorbance and calculate the IC₅₀ value.

Cell Proliferation Assay (MTT/Resazurin)

This assay assesses the effect of PF-04217903 on the proliferation of cancer cells.

Materials:

-

MET-amplified cancer cell lines (e.g., GTL-16, H1993)

-

96-well cell culture plates

-

Growth medium

-

PF-04217903

-

MTT or Resazurin reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells at a low density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PF-04217903.

-

Incubate the plates for 72 hours.

-

Add MTT or Resazurin reagent and incubate for 2-4 hours.

-

If using MTT, add solubilization solution and incubate until formazan (B1609692) crystals dissolve.

-

Measure the absorbance (MTT) or fluorescence (Resazurin) using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC₅₀ value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay evaluates the effect of PF-04217903 on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

PF-04217903

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of PF-04217903.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and quantify the tube formation (e.g., tube length, number of branches) using microscopy and image analysis software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of PF-04217903's antitumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Tumor cells (e.g., GTL-16, U87MG)

-

Matrigel (optional)

-

PF-04217903 formulation for oral administration

-

Calipers

Protocol:

-

Subcutaneously implant tumor cells (mixed with Matrigel if necessary) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PF-04217903 orally at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a highly potent and selective c-Met inhibitor with significant anti-proliferative and pro-apoptotic effects in cancer cells driven by aberrant c-Met signaling. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of c-Met inhibition. The robust preclinical data and well-defined mechanism of action make PF-04217903 a compelling candidate for further clinical investigation in targeted cancer therapy.

References

- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-04217903: A Deep Dive into its c-Met Kinase Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-04217903, a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in the progression of numerous cancers, making it a critical therapeutic target.[3][4] This document details the quantitative kinase selectivity, experimental methodologies for its characterization, and the signaling pathway context.

Quantitative Selectivity Profile

PF-04217903 exhibits remarkable selectivity for c-Met, demonstrating over 1,000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[5][6] This high selectivity is a crucial attribute for minimizing off-target effects and associated toxicities in therapeutic applications.

Biochemical Activity Against c-Met

| Target | Assay Type | IC50 / Ki | Notes |

| Wild-Type c-Met | Kinase Assay | Ki = 4.8 nM | ATP-competitive inhibition.[5][7] |

| Wild-Type c-Met | Kinase Assay | IC50 = 4.8 nM | Assessed in A549 cell line.[1] |

| c-Met-H1094R | Kinase Assay | IC50 = 3.1 nM | Similar potency to wild-type.[1][7] |

| c-Met-R988C | Kinase Assay | IC50 = 6.4 nM | Similar potency to wild-type.[1][7] |

| c-Met-T1010I | Kinase Assay | IC50 = 6.7 nM | Similar potency to wild-type.[1][7] |

| c-Met-Y1230C | Kinase Assay | >10,000 nM | No inhibitory activity.[1][7] |

Cellular Activity Profile

| Cell Line | Cancer Type | Assay | IC50 (nM) | Notes |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12 | MET-amplified cell line.[7][8] |

| NCI-H1993 | NSCLC | Cell Proliferation | 30 | MET-amplified cell line.[7][8] |

| HUVEC | - | c-Met Phosphorylation | 4.6 | Inhibition of HGF-stimulated autophosphorylation.[9] |

| HUVEC | - | Cell Survival | 12 | Inhibition of HGF-mediated survival.[9][10] |

| HUVEC | - | Apoptosis | 27 | Induction of apoptosis.[9] |

| HUVEC | - | Matrigel Invasion | 7.3 | Inhibition of HGF-mediated invasion.[9] |

| LXFA 526L | - | Clonogenic Growth | 16 | -[1] |

| LXFA 1647L | - | Clonogenic Growth | 13 | -[1] |

Key Experimental Protocols

The characterization of PF-04217903's selectivity and potency relies on a suite of robust biochemical and cellular assays.

c-Met Kinase Assay (Biochemical)

Objective: To determine the direct in vitro inhibitory activity of PF-04217903 on the c-Met kinase.

Methodology: A continuous-coupled spectrophotometric assay is often employed to quantify the catalytic activity of the purified c-Met enzyme.[5][6]

-

Reaction Setup: A reaction mixture is prepared containing the purified c-Met kinase domain, a specific peptide substrate, ATP, and necessary cofactors in a suitable buffer. For radiometric assays, radioisotope-labeled ATP (e.g., [γ-³³P]ATP) is used.[11]

-

Inhibitor Addition: Various concentrations of PF-04217903 are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for kinase-catalyzed phosphorylation of the substrate.[11]

-

Detection: The production of ADP is monitored over time by measuring the consumption of NADH, which has a measurable absorbance at 340 nm.[5][6] In radiometric assays, the phosphorylated substrate is separated from unreacted ATP, and the incorporated radioactivity is quantified.[11]

-

Data Analysis: The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the inhibition data to an appropriate dose-response model.[6]

Cellular c-Met Phosphorylation ELISA

Objective: To assess the inhibitory effect of PF-04217903 on c-Met phosphorylation within a cellular context.

Methodology:

-

Cell Culture: Cancer cells endogenously expressing c-Met (e.g., A549, GTL-16) are seeded in 96-well plates and cultured overnight.[1][5]

-

Treatment: Cells are treated with serial dilutions of PF-04217903 for a specified period (e.g., 1 hour) at 37°C.[1][5]

-

Stimulation: To induce c-Met phosphorylation, hepatocyte growth factor (HGF) is added to the wells for a short duration (e.g., 20 minutes).[5][7]

-

Lysis: The cells are washed and then lysed to release cellular proteins.[5][10]

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated tyrosine residues on c-Met.[5][10]

-

Quantification: The level of phosphorylated c-Met is quantified by measuring the absorbance or fluorescence, and the IC50 value is calculated.[7]

Cell Proliferation/Survival Assay

Objective: To evaluate the effect of PF-04217903 on the growth and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., GTL-16, NCI-H1993) are seeded at a low density in 96-well plates.[8][12]

-

Treatment: Cells are treated with various concentrations of PF-04217903.

-

Incubation: The plates are incubated for an extended period (typically 72 hours) to allow for cell proliferation.[8]

-

Viability Assessment: Cell viability is measured using metabolic assays such as MTT or resazurin-based assays, which measure the metabolic activity of living cells.[8][12]

-

Data Analysis: The percentage of proliferation inhibition relative to vehicle-treated control cells is calculated to determine the IC50 value.[7]

Apoptosis Assay

Objective: To determine if PF-04217903 induces programmed cell death (apoptosis) in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells (e.g., GTL-16) are treated with different concentrations of PF-04217903 for a specified time (e.g., 48 hours).[5]

-

Apoptosis Detection: Apoptosis can be quantified using several methods, including:

-

Data Analysis: The dose-response data is used to determine the IC50 for apoptosis induction.[5]

Cell Migration and Invasion Assay

Objective: To assess the impact of PF-04217903 on the migratory and invasive capabilities of cancer cells.

Methodology:

-

Transwell Setup: A Transwell insert with a porous membrane is used. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).[5][8]

-

Cell Seeding: Cancer cells (e.g., NCI-H441) are seeded in the upper chamber in serum-free media containing different concentrations of PF-04217903.[5]

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as HGF or serum.[5][8]

-

Incubation: The plate is incubated for a sufficient time (e.g., 20-24 hours) to allow cells to migrate or invade through the membrane.[5]

-

Quantification: The non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained, and counted.[8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c-MET [stage.abbviescience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Discovery and Synthesis of PF-04217903

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, when dysregulated, is a critical driver in the progression of numerous human cancers by promoting tumor growth, invasion, and metastasis.[1] Developed to target this oncogenic pathway, PF-04217903 has demonstrated remarkable selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[1] This high selectivity makes it a valuable research tool for understanding c-Met signaling and a promising candidate for targeted cancer therapy. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of PF-04217903, complete with quantitative data and detailed experimental protocols.

Discovery and Synthesis

Lead Discovery and Optimization

The development of PF-04217903 began with a high-throughput screening (HTS) campaign that identified an oxindole (B195798) hydrazide compound with a unique binding mode and high selectivity for c-Met.[1] However, this initial lead compound was found to be chemically and metabolically unstable.

Through a structure-based drug design approach, the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold.[1] This modification successfully preserved the key binding interactions with the c-Met kinase domain while significantly improving the compound's pharmaceutical properties. Subsequent medicinal chemistry efforts focused on lead optimization to enhance potency, selectivity, and pharmacokinetic characteristics, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol, which was designated as PF-04217903.[1]

Synthesis of PF-04217903

A detailed, step-by-step synthesis protocol for PF-04217903 is not publicly available in the provided search results. However, the synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol involves a multi-step process that begins with the construction of the core triazolopyrazine scaffold, followed by the coupling of the pyrazole (B372694) and quinoline (B57606) moieties. The primary literature outlines the specific reaction conditions, which involve standard organic chemistry transformations.[4]

Mechanism of Action

PF-04217903 acts as an ATP-competitive inhibitor by binding to the kinase domain of the c-Met receptor.[1][2] The binding of the natural ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of critical tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] PF-04217903 prevents this initial autophosphorylation, thereby blocking all subsequent downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-04217903, demonstrating its potency and efficacy in various preclinical models.

Table 1: In Vitro Inhibitory Activity of PF-04217903

| Parameter | Cell Line/Target | Value (IC50/Ki) |

| c-Met Kinase Inhibition (Ki) | Recombinant Human c-Met | 4.8 nM[2] |

| c-Met Phosphorylation | A549 cells | 4.8 nM |

| c-Met Phosphorylation | HUVECs | 4.6 nM |

| Cell Proliferation | GTL-16 (MET amplified) | 12 nM[2] |

| Cell Proliferation | NCI-H1993 (MET amplified) | 30 nM[2] |

| Cell Survival | HUVEC | 12 nM |

| Apoptosis | GTL-16 | 31 nM[2] |

| Apoptosis | HUVEC | 7 nM |

| Matrigel Invasion | NCI-H441 | 7 - 12.5 nM[2] |

| Matrigel Invasion | HT29 | 7 - 12.5 nM[2] |

| Matrigel Invasion | HUVEC | 27 nM |

Table 2: In Vivo Antitumor Efficacy of PF-04217903

| Tumor Model | Dosing | Tumor Growth Inhibition |

| U87MG (HGF/c-Met autocrine loop) | 10 mg/kg, oral, daily | 68% |

| U87MG (HGF/c-Met autocrine loop) | 30 mg/kg, oral, daily | 84% |

| HT29 (high c-Met expression) | - | 38% - 46%[6] |

| HT29 (with RON shRNA) | - | 77%[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation within intact cells.

Protocol:

-

Cell Seeding: Seed tumor cells (e.g., A549, GTL-16) in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Replace the growth medium with serum-free medium. Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.

-

HGF Stimulation (for non-constitutively active cell lines): Add HGF to a final concentration of 20-40 ng/mL and incubate for an additional 20 minutes.

-

Lysis: Wash the cells once with ice-cold HBSS containing 1 mM Na3VO4. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Use a capture ELISA kit with plates pre-coated with an anti-c-Met antibody.

-

Add the cell lysates to the wells and incubate overnight at 4°C.

-

Wash the wells and add a detection antibody specific for phosphorylated tyrosine residues.

-

After another incubation and wash step, add an HRP-conjugated secondary antibody.

-

Finally, add a substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5]

-

Incubation: Incubate for 6 to 24 hours to allow for cell attachment and recovery.[5]

-

Treatment: Add various concentrations of PF-04217903 to the wells.

-

MTT Addition: After the desired treatment period (e.g., 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[5]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan (B1609692) crystals.[5]

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

Protocol:

-

Insert Preparation: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for at least 1 hour.

-

Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Add the cell suspension (containing various concentrations of PF-04217903) to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Cell Removal: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the insert with a suitable fixative (e.g., methanol) and then stain with a solution such as 0.1% crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random microscopic fields and calculate the average.

Western Blot Analysis of c-Met Signaling

This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cells with PF-04217903 and/or HGF as required. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total c-Met, phospho-c-Met, and downstream signaling proteins (e.g., Akt, p-Akt, Erk, p-Erk) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. mdpi.com [mdpi.com]

- 2. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of PF-04217903 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][2][3] PF-04217903 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of c-Met and subsequently attenuating downstream signaling pathways crucial for tumor growth, survival, and metastasis.[4][5]

Mechanism of Action and Target Engagement

PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This targeted inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[6] The remarkable selectivity of PF-04217903, over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, underscores its precision as a therapeutic agent.[4][6]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events.[7][8] Key downstream pathways activated by c-Met include the RAS/MAPK pathway, which is pivotal for cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the STAT pathway, which is also involved in survival and proliferation.[3][7] By inhibiting the initial phosphorylation of c-Met, PF-04217903 effectively abrogates these oncogenic signals.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-MET [stage.abbviescience.com]

- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Effects of PF-04217903 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, motility, and invasion. Aberrant activation of this pathway is a known driver in the progression and metastasis of various human cancers.[4][5] This technical guide provides an in-depth overview of the downstream signaling effects of PF-04217903, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades and experimental workflows.

Mechanism of Action

PF-04217903 functions by binding to the ATP-binding site within the kinase domain of the c-Met receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling pathways.[4] The high selectivity of PF-04217903, with over 1,000-fold greater affinity for c-Met compared to a panel of more than 150 other kinases, makes it a valuable tool for the specific interrogation of c-Met-driven cellular events.[1][6]

Core Signaling Pathways Affected

The inhibition of c-Met phosphorylation by PF-04217903 leads to the downregulation of two primary downstream signaling cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both pathways are central to the regulation of cell proliferation, survival, and motility.

The RAS/RAF/MEK/ERK (MAPK) Pathway

Upon activation, c-Met recruits docking proteins such as Gab1, which in turn activate the RAS-GTPase. This initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression and proliferation. PF-04217903-mediated inhibition of c-Met blocks this entire cascade, leading to a reduction in cell proliferation.

The PI3K/AKT/mTOR Pathway

The recruitment of Gab1 by activated c-Met also leads to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT has numerous downstream targets that promote cell survival by inhibiting apoptosis and also activates mTOR, a key regulator of protein synthesis and cell growth. Inhibition of c-Met by PF-04217903 disrupts this pathway, leading to decreased cell survival and the induction of apoptosis.[7]

Figure 1: c-Met signaling pathways inhibited by PF-04217903.

Quantitative Data Summary

The efficacy of PF-04217903 has been quantified across various cancer cell lines and assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase inhibition constants (Ki).

Table 1: In Vitro Inhibitory Activity of PF-04217903

| Target/Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |

| Wild-Type c-Met | - | Kinase Assay | 4.8 (Ki) | ATP-competitive inhibition.[2] |

| c-Met-H1094R | - | Kinase Assay | 3.1 | Similar potency to wild-type.[2] |

| c-Met-R988C | - | Kinase Assay | 6.4 | Similar potency to wild-type.[2] |

| c-Met-T1010I | - | Kinase Assay | 6.7 | Similar potency to wild-type.[2] |

| c-Met-Y1230C | - | Kinase Assay | >10,000 | No inhibitory activity.[2] |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12 | MET-amplified cell line.[2] |

| NCI-H1993 | NSCLC | Cell Proliferation | 30 | MET-amplified cell line.[2] |

| GTL-16 | Gastric Carcinoma | Apoptosis (Caspase-3) | 31 | - |

| NCI-H441 | Lung Carcinoma | Cell Migration | 7-12.5 | HGF-mediated.[2] |

| HT29 | Colon Carcinoma | Cell Migration | 7-12.5 | HGF-mediated.[2] |

| HUVEC | - | c-Met Phosphorylation | 4.6 | HGF-stimulated.[8] |

| HUVEC | - | Cell Survival | 12 | HGF-mediated.[8] |

| HUVEC | - | Matrigel Invasion | 27 | HGF-mediated.[8] |

| HUVEC | - | Apoptosis | 7 | HGF-mediated.[8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PF-04217903 are provided below.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.

-

Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Figure 2: Western blotting workflow for phospho-protein analysis.

Cell Proliferation Assay (MTT/Resazurin (B115843) Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded at a low density in 96-well plates.

-

Treatment: After 24 hours, cells are treated with various concentrations of PF-04217903.

-

Incubation: The plates are incubated for 72 hours.

-

Reagent Addition: MTT or resazurin reagent is added to each well and incubated for 2-4 hours.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values are calculated.[5]

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key events in the apoptotic cascade.

-

Cell Seeding: Cells are seeded in a white-walled 96-well plate.

-

Treatment: After 24 hours, cells are treated with various concentrations of PF-04217903 for 48 hours.

-

Reagent Addition: A luminogenic caspase-3/7 substrate is added to each well.

-

Incubation: The plate is incubated at room temperature.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a fold change in caspase activity relative to the vehicle control.

Cell Migration/Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

-

Insert Preparation: For invasion assays, the upper surface of an 8 µm pore size transwell insert is coated with Matrigel.

-

Cell Seeding: Cells, pre-treated with PF-04217903, are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., HGF or serum).

-

Incubation: The plate is incubated for 12-48 hours.

-

Cell Staining: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet.

-

Data Acquisition: The stain is eluted, and the absorbance is measured, or the number of stained cells is counted under a microscope.

-

Data Analysis: The results are expressed as the percentage of migration/invasion relative to the vehicle control.[4]

Mechanisms of Resistance

Despite the potent activity of PF-04217903, resistance can emerge through various mechanisms. Understanding these is crucial for the development of effective combination therapies.

Bypass Signaling Activation

Tumor cells can circumvent c-Met inhibition by activating alternative receptor tyrosine kinases (RTKs). For instance, in U87MG glioblastoma xenografts, PF-04217903 treatment has been shown to induce the phosphorylation of PDGFRβ, suggesting an "oncogene switch" that maintains downstream signaling.[1] Similarly, in the HT29 colon cancer model, co-activation of the RON kinase can limit the efficacy of PF-04217903, and combination with a RON inhibitor enhances antitumor activity.[8]

Gatekeeper Mutations

While PF-04217903 is effective against several c-Met mutations, the Y1230C mutation confers resistance.[2] This highlights the importance of genetic screening to identify patient populations most likely to respond to treatment.

References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

The Anti-Angiogenic Power of PF-04217903: A Technical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-Angiogenic Properties of the Selective c-Met Inhibitor, PF-04217903.

This technical guide delves into the core anti-angiogenic properties of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. Angiogenesis, the formation of new blood vessels, is a critical process exploited by tumors for growth and metastasis. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies.[1][2] PF-04217903 has demonstrated significant anti-angiogenic and antitumor properties in both laboratory and preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades crucial for endothelial cell function.[1][2]

Quantitative Efficacy of PF-04217903 in Angiogenesis Models

The anti-angiogenic activity of PF-04217903 has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its potency across different experimental setups.

In Vitro Anti-Angiogenic Activity of PF-04217903

| Assay Type | Cell Line | Parameter Measured | IC50 (nM) | Reference |

| c-Met Phosphorylation | HUVEC | Inhibition of HGF-stimulated c-Met autophosphorylation | 4.6 | [2][3] |

| Cell Survival | HUVEC | Inhibition of HGF-mediated cell survival | 12 | [2][3] |

| Apoptosis Induction | HUVEC | Induction of apoptosis | 27 | [2] |

| Matrigel Invasion | HUVEC | Inhibition of HGF-mediated cell invasion | 7.3 | [2] |

HUVEC: Human Umbilical Vein Endothelial Cells

In Vivo Anti-Angiogenic Activity of PF-04217903

| Xenograft Model | Parameter Measured | Effect of PF-04217903 | Reference |

| U87MG and GTL-16 | Microvessel Density (CD31 staining) | Significant dose-dependent reduction | [2] |

| U87MG and GTL-16 | Plasma VEGF-A Levels | Significant reduction | [2] |

| U87MG and GTL-16 | Plasma IL-8 Levels | Significant reduction | [2] |

U87MG: Human glioblastoma cell line; GTL-16: Human gastric carcinoma cell line

Core Signaling Pathway Inhibition

PF-04217903 exerts its anti-angiogenic effects by directly inhibiting the c-Met signaling pathway. The binding of HGF to the c-Met receptor on endothelial cells triggers a signaling cascade that promotes endothelial cell survival, proliferation, migration, and invasion.[1] As an ATP-competitive inhibitor, PF-04217903 blocks the autophosphorylation of the c-Met kinase domain, thereby halting the activation of downstream signaling pathways.[1]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic properties of PF-04217903, detailed methodologies for key experiments are provided below.

HUVEC Proliferation Assay

This assay assesses the ability of PF-04217903 to inhibit the proliferation of endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of PF-04217903. A vehicle control (e.g., DMSO) is included.

-

Stimulation: HGF is added to the wells to stimulate cell proliferation.

-

Incubation: The plates are incubated for 48-72 hours.[1]

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, where absorbance is measured at 570 nm.[1]

HUVEC Matrigel Invasion Assay

This assay evaluates the effect of PF-04217903 on the invasive capacity of endothelial cells, a crucial step in angiogenesis.

Methodology:

-

Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a layer of Matrigel.[1]

-

Cell Preparation: HUVECs are serum-starved for several hours.[1]

-

Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of PF-04217903 is added to the upper chamber.[1]

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as HGF or serum.[1]

-

Incubation: The plates are incubated for 16-24 hours to allow for cell invasion.[1]

-

Staining and Quantification: Non-invading cells are removed from the upper surface. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1]

-

Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control to determine the IC50 value.[1]

In Vivo Xenograft Angiogenesis Model

This preclinical model assesses the anti-angiogenic efficacy of PF-04217903 in a living organism.

Methodology:

-

Animal Model: Athymic nude mice are typically used for these studies.[1]

-

Tumor Cell Implantation: Human tumor cells, such as U87MG glioblastoma or GTL-16 gastric carcinoma cells, are implanted subcutaneously.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

-

Treatment: Mice are administered PF-04217903 (e.g., orally at various doses) or a vehicle control for a specified duration.[1]

-

Tumor Excision and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.[1]

-

Microvessel Density Quantification: Tumor sections are stained with an antibody against the endothelial cell marker CD31. "Hot spots" of high vascularity are identified, and the number of CD31-positive vessels is counted in several high-power fields to determine the average microvessel density.[1]

References

In Vitro Efficacy of PF-04217903: A Selective c-Met Kinase Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of PF-04217903, a novel and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or autocrine loops, is a key driver in the progression of various human cancers.[3][4] PF-04217903 has demonstrated potent inhibitory activity against both wild-type and a range of mutated c-Met kinases, making it a valuable tool for preclinical research and a candidate for clinical development.[3][5] This document details the quantitative potency of PF-04217903 against various c-Met mutants, outlines the experimental methodologies used for its characterization, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Quantitative In Vitro Potency of PF-04217903

The inhibitory activity of PF-04217903 has been quantified against wild-type c-Met and several clinically relevant c-Met mutants. The data, summarized below, highlights the compound's potency and differential sensitivity across various genetic contexts.

| Target | Assay Type | IC50 (nmol/L) | Reference |

| Wild-Type c-Met | |||

| Recombinant Human c-Met | Biochemical Kinase Assay (Ki) | 4.8 | [3][5] |

| Wild-Type c-Met | Cellular Phosphorylation | 7.3 (mean) | [3] |

| HUVEC | Cellular Phosphorylation | 4.6 | [3][6] |

| c-Met Kinase Domain Mutants | |||

| H1094R | Biochemical Kinase Assay | 3.1 | [3][5] |

| R988C | Biochemical Kinase Assay | 6.4 | [3][5] |

| T1010I | Biochemical Kinase Assay | 6.7 | [3][5] |

| V1092I | Biochemical Kinase Assay | 16 | [3] |

| M1250T | Biochemical Kinase Assay | 24 | [3] |

| Y1235D | Biochemical Kinase Assay | 139 | [3] |

| Y1230C | Biochemical Kinase Assay | >10,000 | [3][5] |

| MET-Amplified Cell Lines | |||

| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 12 | [5][7] |

| NCI-H1993 (NSCLC) | Cell Proliferation | 30 | [5][7] |

| GTL-16 (Gastric Carcinoma) | Apoptosis | 31 | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to assess the potency of PF-04217903.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of recombinant c-Met kinase.

-

Principle : The assay measures the production of ADP, a product of the kinase reaction, by monitoring the coupled consumption of NADH, which results in a decrease in absorbance at 340 nm.[8]

-

Procedure :

-

A reaction mixture is prepared containing the recombinant human c-Met enzyme, a peptide substrate, and ATP in a suitable buffer.

-

Varying concentrations of PF-04217903 are added to the reaction mixture.

-

The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the data to an appropriate enzyme inhibition model.[8]

-

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit the autophosphorylation of the c-Met receptor within a cellular context.

-

Principle : A sandwich ELISA is used to capture total c-Met protein from cell lysates and detect the level of tyrosine phosphorylation.

-

Procedure :

-

Tumor cells (e.g., GTL-16, HT29) are seeded in 96-well plates and allowed to attach overnight.[8][9]

-

Cells are then treated with a range of concentrations of PF-04217903 for one hour. For cell lines that do not have constitutively active c-Met, stimulation with Hepatocyte Growth Factor (HGF) is performed.[8][9]

-

Following treatment, the cells are lysed to release the cellular proteins.[8]

-

The cell lysates are added to 96-well plates pre-coated with a capture antibody specific for total c-Met.

-

A detection antibody that specifically recognizes phosphorylated tyrosine residues is then added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal amplification.

-

A substrate is added, and the resulting absorbance is read using a plate reader.

-

The IC50 value is calculated based on the dose-response curve.[8]

-

Cell Proliferation/Survival Assay

This assay assesses the impact of PF-04217903 on the viability and growth of cancer cell lines.

-

Principle : The metabolic activity of viable cells is measured using reagents such as MTT or resazurin (B115843), which are converted into colored or fluorescent products by mitochondrial enzymes.

-

Procedure :

-

Tumor cells are seeded at a low density in 96-well plates.[7][9]

-

After allowing the cells to adhere, they are treated with various concentrations of PF-04217903. For certain cell lines, HGF may be added to stimulate c-Met signaling.[7][9]

-

The plates are incubated for 72 hours to allow for cell proliferation.[7][9]

-

MTT or resazurin reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell proliferation relative to untreated control cells is calculated to determine the IC50 value.[8]

-

Apoptosis Assay

This assay is used to determine if the inhibition of c-Met by PF-04217903 leads to programmed cell death.

-

Principle : Apoptosis is detected by quantifying the amount of single-stranded DNA (ssDNA), an early marker of this process, using an ELISA-based method.[7]

-

Procedure :

-

GTL-16 cells are treated with PF-04217903 for 24 hours in their standard growth media.[7][9]

-

A commercial ssDNA Apoptosis ELISA Kit is used for the detection.

-

The manufacturer's protocol is followed, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.

-

The amount of ssDNA is quantified as a percentage of the signal from untreated control cells, and the IC50 for apoptosis induction is determined.[7][8]

-

Matrigel Invasion Assay

This assay evaluates the effect of PF-04217903 on the invasive potential of cancer cells.

-

Principle : This assay measures the ability of cancer cells to migrate through a layer of Matrigel, which mimics the basement membrane.

-

Procedure :

-

The upper chamber of a transwell insert is coated with Matrigel.

-

Cancer cells, pre-treated with PF-04217903, are seeded into the upper chamber in serum-free media.

-

The lower chamber contains media with a chemoattractant, such as HGF.

-

After an incubation period, the non-invading cells on the upper surface of the membrane are removed.

-

The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.

-

The extent of invasion is quantified and compared to untreated control cells.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of PF-04217903 and the experimental workflows.

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Caption: Mechanism of ATP-competitive inhibition by PF-04217903.

References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Role of the HGF/c-Met Pathway in PF-04217903 Sensitivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, survival, motility, migration, and invasion.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in the progression and metastasis of numerous human cancers.[2][3][4] This has established the c-Met receptor tyrosine kinase as a key therapeutic target in oncology.[3]

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[3][5] It has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively blocking c-Met autophosphorylation and subsequent downstream signaling cascades. Notably, PF-04217903 exhibits remarkable selectivity, being over 1,000-fold more potent against c-Met compared to a panel of more than 200 other kinases, which is crucial for minimizing off-target effects.[1][5][6] This guide provides a comprehensive technical overview of the interplay between the HGF/c-Met pathway and the sensitivity to PF-04217903, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological processes.

Mechanism of Action of PF-04217903

PF-04217903 exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of the c-Met receptor.[1][5] This action prevents the autophosphorylation of the receptor, which is the critical initial step for the activation of downstream signaling.[1][2] By inhibiting c-Met phosphorylation, PF-04217903 effectively abrogates the activation of key downstream pathways, including the RAS/MAPK and PI3K/AKT signaling cascades, which are fundamental for tumor cell growth, survival, and metastasis.[2][6]

References

Methodological & Application

Application Notes and Protocols for PF-04217903 Mesylate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 mesylate is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion; its aberrant activation is implicated in the progression of numerous cancers.[3][4][5] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties by effectively inhibiting c-Met phosphorylation and downstream signaling.[6][7] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][7]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-04217903 on c-Met Kinase Activity

| Target | Assay Type | IC50 (nM) | Notes |

| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[7] |

| c-Met (H1094R) | Kinase Assay | 3.1 | Similar potency to wild-type.[7] |

| c-Met (R988C) | Kinase Assay | 6.4 | Similar potency to wild-type.[7] |

| c-Met (T1010I) | Kinase Assay | 6.7 | Similar potency to wild-type.[7] |

| c-Met (Y1230C) | Kinase Assay | >10,000 | No inhibitory activity.[7] |

Table 2: Cellular Activity of PF-04217903 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12 | MET-amplified cell line.[8] |

| NCI-H1993 | NSCLC | Cell Proliferation | 30 | MET-amplified cell line.[8] |

| GTL-16 | Gastric Carcinoma | Apoptosis (Caspase 3/7 activation) | 31 | [8] |

| NCI-H441 | Lung Carcinoma | Cell Migration & Invasion | 7-12.5 | [8] |

| HT29 | Colon Carcinoma | Cell Migration & Invasion | 7-12.5 | [8] |

| LXFA 526L | Lung Adenocarcinoma | Clonogenic Growth | 16 | [1] |

| LXFA 1647L | Lung Adenocarcinoma | Clonogenic Growth | 13 | [1] |

| HUVEC | Endothelial Cells | Cell Survival | 12 | Inhibition of HGF-mediated survival.[6] |

| HUVEC | Endothelial Cells | Apoptosis | 27 | Induction of apoptosis.[6] |

| HUVEC | Endothelial Cells | Matrigel Invasion | 7.3 | Inhibition of HGF-mediated invasion.[6] |

Signaling Pathway

The following diagram illustrates the mechanism of action of PF-04217903 in inhibiting the c-Met signaling pathway.

Caption: PF-04217903 inhibits HGF-induced c-Met autophosphorylation.

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Materials:

-

A549 cells (or other suitable cell line with endogenous c-Met)

-

96-well tissue culture plates

-

Growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium with 0.04% BSA

-

This compound

-

Hepatocyte Growth Factor (HGF)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sodium orthovanadate (Na3VO4)

-

Cell lysis buffer

-

Phospho-c-Met (e.g., pTyr1230/1234/1235) Sandwich ELISA kit

Procedure:

-

Seed A549 cells in 96-well plates and culture overnight in growth medium.[1]

-

Replace the growth medium with serum-free medium containing 0.04% BSA.[1]

-

Prepare serial dilutions of PF-04217903 in serum-free medium and add to the wells.

-

Incubate the plates at 37°C for 1 hour.[1]

-

Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.[1]

-

Incubate for an additional 20 minutes at 37°C.[1]

-

Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[1]

-

Lyse the cells using an appropriate lysis buffer.[1]

-

Perform the Phospho-c-Met Sandwich ELISA according to the manufacturer's instructions.[9] This typically involves:

-

Incubating cell lysates in wells coated with a c-Met capture antibody.

-

Washing and adding a detection antibody specific for phosphorylated tyrosine residues.

-

Adding a secondary antibody conjugated to HRP.

-

Adding a substrate solution to develop a colorimetric signal.

-

-

Read the absorbance on a plate reader and calculate the IC50 values.

Cell Proliferation Assay

This protocol measures the effect of PF-04217903 on cell proliferation using a Coulter Counter.

Caption: Workflow for the cell proliferation assay.

Materials:

-

GTL-16 or NCI-H1993 cells

-

24-well tissue culture plates

-

Complete growth medium

-

This compound

-

Trypsin-EDTA

-

Isoton II Diluent

-

Coulter Counter

Procedure:

-

Seed cells at a low density (e.g., 1 x 10^4 cells/well) in 24-well plates.[8]

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of PF-04217903 (e.g., 0.2, 2, 20, 200, 2000 nM) for 4 days.[8]

-

After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a known volume of complete growth medium.

-

Dilute an aliquot of the cell suspension in Isoton II diluent (e.g., 200 µL of cells in 20 mL of Isoton II).[10]

-

Calculate the cell number per well and determine the IC50 value for cell growth inhibition.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.

Caption: Workflow for the caspase-3/7 apoptosis assay.

Materials:

-

GTL-16 cells

-

White-walled 96-well plates

-

Complete growth medium

-

This compound

-

Caspase-Glo® 3/7 Assay System

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Treat cells with various concentrations of PF-04217903 for 48 hours.[8]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

-

Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.[13]

-

Measure the luminescence using a plate-reading luminometer.[15]

-

Calculate the fold-induction of caspase activity and determine the IC50 for apoptosis induction.

Cell Migration and Invasion Assay

This protocol utilizes Transwell® inserts to assess the effect of PF-04217903 on cell migration and invasion. For the invasion assay, the inserts are pre-coated with Matrigel™.

Caption: Workflow for the cell migration and invasion assay.

Materials:

-

NCI-H441 or HT29 cells

-

Transwell® inserts (e.g., 8 µm pore size)

-

Matrigel™ (for invasion assay)

-

Serum-free medium

-

Complete growth medium (as chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal violet solution (0.2%)[3]

Procedure:

-

For invasion assay: Thaw Matrigel™ on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell® inserts with the diluted Matrigel™ and incubate at 37°C to allow for gelling.[16]

-

Serum-starve the cells for 24 hours.

-

Trypsinize and resuspend the cells in serum-free medium containing various concentrations of PF-04217903.

-

Add the cell suspension to the upper chamber of the Transwell® inserts.

-

Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]

-

Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[3]

-

Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with 0.2% crystal violet solution for 10 minutes.[3][5]

-

Wash the inserts with water to remove excess stain.

-

Elute the stain with 33% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in several microscopic fields.[4]

-